2'-Chloro-biphenyl-2,3-diol
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Overview
Description
2'-chlorobiphenyl-2,3-diol is a hydroxybiphenyl that is catechol in which the hydrogen at position 3 has been replaced by a 2-chlorophenyl group. It is a member of hydroxybiphenyls, a member of catechols and a member of monochlorobenzenes. It derives from a biphenyl-2,3-diol.
Scientific Research Applications
Electrochromic Systems
A study by Ishigaki et al. (2011) explored the use of biphenyl-2,2'-diylbis(diarylmethanol)s in electrochromic systems. These compounds, including variants like 2'-Chloro-biphenyl-2,3-diol, show a two-stage color change upon reduction, indicative of their potential in creating tricolor electrochromic devices with unique color-changing properties (Ishigaki et al., 2011).
Synthesis of Organic Compounds
Alonso, Meléndez, and Yus (2002) demonstrated the synthesis of 1,5-dioxaspiro[2.4]heptanes from 2,3-dichloroprop-1-ene. Their research highlights the role of biphenyl derivatives, including 2'-Chloro-biphenyl-2,3-diol, in creating structural units present in biologically active compounds and intermediates in synthetic organic chemistry (Alonso, Meléndez, & Yus, 2002).
Environmental Analysis
In environmental studies, Baranowska and Wojciechowska (2012) developed a method using high-performance liquid chromatography for determining the presence of various disinfectant agents, including biphenyl-2-ol derivatives like 2'-Chloro-biphenyl-2,3-diol, in surface water. This indicates the relevance of such compounds in environmental monitoring and pollution studies (Baranowska & Wojciechowska, 2012).
Enzymatic Studies
Research by Ishigooka et al. (1986) on the enzymatic dioxygenation of compounds like biphenyl-2,3-diol provides insights into the biochemical processes involving these substances. Their work contributes to understanding the enzymatic breakdown of similar chemical structures (Ishigooka et al., 1986).
Molecular Biology and Environmental Degradation
A study on the degradation mechanism of biphenyl and dichlorobiphenyl by non-heme 2,3 dioxygenases, including Zhu et al. (2020), reveals the molecular pathways through which these compounds are broken down in the environment. This research is crucial for understanding the biodegradation of environmental pollutants like polychlorinated biphenyls (Zhu et al., 2020).
properties
CAS RN |
138833-48-4 |
---|---|
Product Name |
2'-Chloro-biphenyl-2,3-diol |
Molecular Formula |
C12H9ClO2 |
Molecular Weight |
220.65 g/mol |
IUPAC Name |
3-(2-chlorophenyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H9ClO2/c13-10-6-2-1-4-8(10)9-5-3-7-11(14)12(9)15/h1-7,14-15H |
InChI Key |
SNGROCQMAKYWRE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=C(C(=CC=C2)O)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=CC=C2)O)O)Cl |
Other CAS RN |
138833-48-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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